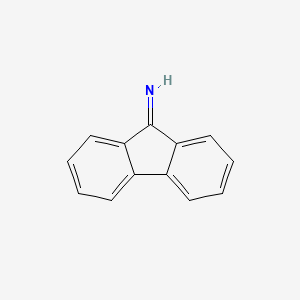

9-Iminofluorene

Description

Structure

3D Structure

Properties

IUPAC Name |

fluoren-9-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJLOUKVQGQPCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196155 | |

| Record name | 9-Iminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4440-33-9 | |

| Record name | 9-Iminofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004440339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoren-9-imine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Iminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 Iminofluorene and Its Architecturally Diverse Precursors

Conventional Synthetic Routes to 9-Iminofluorene Core Structure

Traditional methods for synthesizing the 9-iminofluorene backbone have historically relied on straightforward, well-established chemical transformations. These routes are often characterized by their simplicity and the use of readily available starting materials.

Condensation Reactions Involving Fluorenone and Amines

The most direct and widely employed method for the synthesis of 9-iminofluorene and its N-substituted derivatives is the condensation reaction between 9-fluorenone (B1672902) and a suitable amine. ontosight.ai This reaction typically involves heating a mixture of 9-fluorenone with ammonia (B1221849) or a primary amine, often with the removal of water to drive the equilibrium towards the imine product. ontosight.ai

For instance, the reaction of 9-fluorenone with p-diethylaminobenzaldehyde has been shown to produce the corresponding N-substituted 9-iminofluorene derivative. oup.com Similarly, reacting 9-fluorenone hydrazone, a precursor derived from fluorenone, with various aldehydes like p-hexyloxybenzaldehyde in refluxing ethanol (B145695) also yields substituted 9-(benzylidenehydrazono)fluorenes. oup.com The versatility of this method allows for the introduction of a wide array of substituents on the imine nitrogen, enabling the tuning of the molecule's electronic and physical properties.

| Reactant 1 | Reactant 2 | Solvent/Conditions | Product | Yield | Reference |

| 9-Fluorenone Hydrazone | p-Diethylaminobenzaldehyde | Heated at 155-160°C | 9-((4-(diethylamino)benzylidene)hydrazono)-9H-fluorene | 50% | oup.com |

| 9-Fluorenone Hydrazone | p-Hexyloxybenzaldehyde | Ethanol, reflux | 9-((4-(hexyloxy)benzylidene)hydrazono)-9H-fluorene | - | oup.com |

| 2,7-Diamino-fluoren-9-one | Acetic Anhydride | - | 2,7-bis(acetamido)fluoren-9-one | - | nih.gov |

| 2,7-Diamino-fluoren-9-one | Potassium Isocyanate | - | Carbamate analog of fluorenone | - | nih.gov |

Amination Strategies Employing Fluorene (B118485) Derivatives

An alternative to starting from 9-fluorenone is the use of other fluorene derivatives. 9H-Fluoren-9-amine is a known precursor to 9-iminofluorene, indicating that pathways involving the direct introduction or transformation of a nitrogen-containing group at the 9-position are viable synthetic routes. chemsrc.com While less common than fluorenone condensation, these strategies can be useful when specific substitution patterns on the fluorene ring are desired that might not be compatible with the conditions of ketone-amine condensation. For example, the reduction of 2,7-dinitro-fluoren-9-one using sodium sulfide (B99878) nonahydrate can yield the key intermediate 2,7-diamino-fluoren-9-one, which can then be further functionalized. nih.govrsc.org

Advanced and Catalytic Approaches for 9-Iminofluorene Synthesis

To overcome the limitations of conventional methods, such as harsh reaction conditions or limited efficiency, advanced catalytic approaches have been developed. These methods often provide higher yields, greater functional group tolerance, and access to more complex molecular architectures under milder conditions.

Transition Metal-Catalyzed Imine Formation

Transition metal catalysis offers powerful tools for the formation of C-N bonds. rsc.orgresearchgate.net Palladium-catalyzed reactions, in particular, have been utilized in the synthesis of polymers containing the iminofluorene moiety. The Suzuki-Miyaura coupling polymerization of 9,9'-dioctylfluorene-2,7-bis(trimethyleneborate) with a chiral Schiff base monomer, which is an imine-modified fluorene, demonstrates the utility of palladium catalysis in constructing complex structures incorporating the 9-iminofluorene unit. expresspolymlett.com This approach allows for the creation of optically active poly(fluorene-alt-chiral iminofluorene)s, which have applications in materials science due to their intense green emission and high quantum efficiency. expresspolymlett.com

| Reactants | Catalyst | Reaction Type | Product | Significance | Reference |

| 9,9′-dioctylfluorene-2,7- bis(trimethyleneborate), Chiral iminofluorene monomer | Palladium catalyst | Suzuki-Miyaura coupling polymerization | Optically active poly(fluorene-alt-chiral iminofluorene)s | Green fluorescent π-conjugated polymers | expresspolymlett.com |

| [1,1′-biphenyl]-2-carboxylic acid | [Ir(Fmpbo)₂dtbppy]PF₆ | Dual Photoredox/TM Catalysis | 9-Fluorenone | Synthesis of precursor via hydrogen evolution | rsc.org |

Photoredox-Catalyzed Synthesis of Iminofluorenes

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling novel transformations under mild conditions. unipr.it While direct photoredox-catalyzed synthesis of 9-iminofluorene is an area of ongoing research, the synthesis of its direct precursor, 9-fluorenone, has been successfully achieved using this methodology. An iridium complex, [Ir(Fmpbo)₂dtbppy]PF₆, has been shown to act as a dual-purpose catalyst, functioning as both a photoredox catalyst and a transition metal catalyst for the intramolecular cyclization of [1,1′-biphenyl]-2-carboxylic acid to yield 9-fluorenone. rsc.org This reaction proceeds with good to excellent yields and is accompanied by hydrogen evolution, making it an atom-economical process. rsc.org The principles of photoredox catalysis, often involving single-electron transfer (SET) processes, are also applied to the synthesis of other imines and amides, suggesting potential future applications for the direct synthesis of 9-iminofluorenes. mdpi.comnih.gov

Green Chemistry Principles Applied to Iminofluorene Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of 9-iminofluorene synthesis, this has been explored through the use of environmentally benign solvents and catalysts.

One notable example is the condensation of 9-fluorenone with phenol, a reaction for synthesizing bisphenol fluorene (BHPF), which shares the fluorene core. This reaction has been effectively catalyzed by a synergistic system of a Brønsted acidic ionic liquid and a mercapto compound. rsc.org The use of ionic liquids as catalysts and solvents offers advantages such as low volatility and potential for recyclability.

Furthermore, the synthesis of 9-fluorenone itself has been optimized using green principles. A method using industrial fluorene with sodium hydroxide (B78521) as a cheap and accessible catalyst and dimethyl sulfoxide (B87167) (DMSO) as a low-toxicity, non-benzene solvent has been developed. google.com This process features mild reaction conditions and allows for the recovery and reuse of the solvent, achieving high purity (>99%) and yield (>85%) of 9-fluorenone. google.com Microwave-assisted, solvent-free conditions, as demonstrated in the Kabachnik-Fields reaction for synthesizing related α-aminophosphonates, represent another green approach that could be adapted for 9-iminofluorene synthesis, offering reduced reaction times and energy consumption. researchgate.net

Regioselective Functionalization of 9-Iminofluorene Derivatives

The ability to selectively modify specific positions on the 9-iminofluorene structure is crucial for tailoring its properties for various applications. Functionalization can be targeted at the fluorene ring system or the imino nitrogen atom, each requiring distinct chemical strategies.

Strategies for Electrophilic and Nucleophilic Substitution on the Fluorene Ring System

Achieving regioselectivity in the functionalization of the fluorene backbone of imine derivatives is a significant synthetic challenge, as methods for the efficient modification of the ring system are relatively uncommon, partly due to the presence of easily cleavable bonds in related structures like 9-silafluorenes. nih.gov However, strategic approaches have been developed to introduce substituents at specific positions.

Electrophilic substitution reactions are a primary method for this purpose. The regioselectivity of these reactions can be controlled by the electronic properties of the existing substituents. For instance, in systems analogous to 9-iminofluorene, the introduction of an electron-donating group, such as a methoxy (B1213986) group, can direct subsequent electrophilic attacks like bromination and nitration to specific, electron-rich positions on the aromatic ring under mild conditions. nih.gov A notable example involves the synthesis of functionalized fluorene derivatives where the reaction of a precursor with N-bromosuccinimide (NBS) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) leads to the formation of brominated products. thieme-connect.deresearchgate.net This strategy allows for the selective installation of bromine atoms onto the fluorene backbone, creating precursors for further cross-coupling reactions.

While less documented for 9-iminofluorene itself, nucleophilic aromatic substitution (SNAr) represents another potential strategy, particularly if the fluorene ring is activated with strong electron-withdrawing groups. In broader synthetic chemistry, intramolecular SNAr reactions are used to form macrocycles from related scaffolds, a technique that could be adapted to create complex, cyclic 9-iminofluorene architectures. illinois.edu

Derivatization at the Imino Nitrogen Atom for Specific Research Applications

The nitrogen atom of the imine group is a key site for derivatization, allowing for the introduction of a wide range of functionalities that can dramatically alter the molecule's properties and applications. The reactivity of the imine group (-C=N-) makes it a versatile handle for synthesis. ontosight.ai

One fundamental reaction is protonation. The pKa value for the protonation of 9-iminofluorene in water has been measured, providing insight into the basicity of the imino nitrogen and its behavior in acidic media. lookchem.com This property is fundamental to its use in acid-catalyzed reactions.

More complex substituents can be introduced through condensation reactions. For example, fluorenone hydrazone, a direct precursor, can react with various aldehydes to yield N-substituted derivatives known as 9-(benzylidenehydrazono)fluorenes. oup.com These reactions create extended conjugated systems with potential applications in materials science, such as liquid crystals. oup.com

The imine can also undergo addition reactions. In a phospha-Mannich type reaction, 9-iminofluorenes react with secondary phosphine (B1218219) oxides in the presence of anhydrous aluminum chloride (AlCl₃) to form P(O),NH-acetals, thereby attaching a phosphorus-containing moiety to the 9-position via the nitrogen atom. researchgate.netresearchgate.net

A significant application of N-derivatization is in the field of polymer chemistry. Polyiminofluorenes, where the imine nitrogen is part of the polymer backbone, can be synthesized with complex functional groups attached. One approach involves the Pd-catalyzed amination of 2,7-dibromo-9,9-dihexylfluorene with an aniline (B41778) derivative carrying a specific ligand. researchgate.net This method produces polymers with ligand side chains, such as 2,6-bis(1′-methylbenzimidazolyl)pyridine, which can coordinate with metal ions. researchgate.net These materials exhibit ionochromism (color change upon binding to ions) and have been used to create electrochromic thin films through layer-by-layer assembly. researchgate.net

Table 1: Examples of Derivatization at the Imino Nitrogen of 9-Iminofluorene Scaffolds

| Reagent(s) | Reaction Type | Resulting N-Functionality | Research Application | Reference(s) |

|---|---|---|---|---|

| Hydrazoic Acid | From precursor | Primary Imine (-NH) | Core Scaffold | researchgate.net |

| Aldehydes | Condensation | N-Benzylidenehydrazono | Liquid Crystals, Dyes | oup.com |

| Secondary Phosphine Oxides / AlCl₃ | Phospha-Mannich Addition | N-Phosphinoyl | Synthesis of P,N-ligands | researchgate.netresearchgate.net |

| Substituted Anilines / Pd-catalyst | Polycondensation (Amination) | Polyiminofluorene Backbone | Ion Sensors, Electrochromic Films | researchgate.net |

Multicomponent Reactions Incorporating 9-Iminofluorene Scaffolds

Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, are powerful tools for rapidly generating molecular complexity from simple precursors. researchgate.net The 9-iminofluorene scaffold, or more commonly its direct precursor 9-fluorenone, is an excellent building block for such reactions.

Isocyanide-based MCRs are particularly prominent. The Ugi four-component reaction (Ugi-4CR), for example, classically involves a ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org By using 9-fluorenone as the ketone component, chemists can construct highly diverse and complex structures that incorporate the fluorene core. researchgate.net These MCRs are highly efficient and atom-economical, proceeding under mild conditions to generate libraries of novel compounds. wikipedia.orgresearchgate.net

Beyond the classic Ugi reaction, other MCRs have been developed specifically around the fluorene framework. A copper-catalyzed three-component coupling of 9-fluorenones, aryl alkynes, and amino anthraquinones has been shown to produce highly conjugated, fluorescent spirofluorenonaphthoquinoline derivatives in very good yields. researchgate.net This demonstrates how MCRs can be used to access unique, three-dimensional architectures that would be difficult to synthesize through traditional stepwise methods.

Even more complex transformations are possible. A five-component domino reaction has been reported using 9-fluorenone, cyanoacetohydrazide, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethene, and ethylenediamine (B42938). researchgate.net This cascade process involves a sequence of transformations including Knoevenagel condensation, Michael addition, and cyclization to afford complex tetrahydroimidazo[1,2-a]pyridine derivatives. researchgate.net Such high-order MCRs are at the forefront of synthetic efficiency, enabling the construction of intricate molecular frameworks in a single pot. researchgate.net

Table 2: Multicomponent Reactions Incorporating the Fluorene-9-one/-imine Scaffold

| Reaction Name/Type | Key Components | Resulting Scaffold | Reference(s) |

|---|---|---|---|

| Isocyanide-Based MCR (e.g., Ugi-type) | 9-Fluorenone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide Derivatives | wikipedia.orgresearchgate.net |

| Copper-Catalyzed A³ Coupling | 9-Fluorenone, Aryl Alkyne, Amino Anthraquinone | Spirofluorenonaphthoquinolines | researchgate.net |

| Five-Component Domino Reaction | 9-Fluorenone, Cyanoacetohydrazide, Aldehyde, etc. | Tetrahydroimidazo[1,2-a]pyridines | researchgate.net |

Synthetic Challenges and Future Directions in the Preparation of Complex 9-Iminofluorene Architectures

Despite the synthetic versatility of 9-iminofluorene, challenges remain in the preparation of its more complex derivatives. A primary difficulty is achieving high regioselectivity during the functionalization of the fluorene backbone, as unwanted isomers can be difficult to separate. nih.gov Furthermore, the stability of the imine bond itself can be a concern; it is susceptible to hydrolysis, which can complicate purification and handling. The synthesis of precursors can also present challenges, such as the potential for the acid-catalyzed decomposition of 9-azidofluorene into phenanthridine (B189435) instead of the desired imine. researchgate.net For polymeric systems, achieving high molecular weight polymers can be difficult, with some polymerizations yielding only oligomers. researchgate.net

The future of 9-iminofluorene chemistry is directed toward overcoming these challenges and harnessing the unique properties of the imine bond for advanced applications. A major thrust is the design of novel MCRs to create libraries of structurally diverse compounds for biological screening and materials discovery. researchgate.netnih.gov The development of more selective and efficient catalytic systems for the functionalization of the fluorene core remains a key goal. thieme-connect.de

A particularly exciting future direction lies in the field of dynamic covalent chemistry. acs.org The reversible nature of the imine bond allows it to be used in the creation of "smart" materials, such as self-healing polymers and adaptable networks known as vitrimers. acs.orgresearchgate.net By incorporating the rigid, photoactive 9-iminofluorene unit into such dynamic polymer networks, it may be possible to create next-generation materials that are healable, reprocessable, and responsive to stimuli like light or heat. The synthesis of functional polyiminofluorenes for use as ion sensors and in electrochromic devices also continues to be a promising area of research, pushing the boundaries of materials science. researchgate.net

Reactivity Profiles and Mechanistic Investigations of 9 Iminofluorene

Nucleophilic and Electrophilic Reactivity at the Imino Carbon-Nitrogen Double Bond

The imine functional group is isoelectronic with a carbonyl group, and its reactivity patterns are analogous. The carbon of the C=N double bond is sp² hybridized and electrophilic, readily undergoing addition reactions. The reactivity can be enhanced by N-substitution with electron-withdrawing groups, which increases the electrophilicity of the imine carbon.

Organometallic Additions: The addition of organometallic reagents, such as organolithium and Grignard reagents, to the C=N bond is a fundamental method for forming carbon-carbon bonds. The reaction proceeds via nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic imine carbon. This attack breaks the C=N π-bond, forming a tetrahedral intermediate, which is a nitrogen anion. Subsequent aqueous workup protonates the anion to yield the corresponding 9-substituted 9-aminofluorene (B152764) derivative. uniba.itlibretexts.orglibretexts.orgsaskoer.ca While studies on a broad range of imines suggest high efficiency, specific investigations detailing the addition of various organolithium reagents to 9-iminofluorene itself are not extensively documented. uniba.it However, the general mechanism is well-established for other imine systems.

Table 1: Predicted Products from Organometallic Addition to 9-Iminofluorene

| Organometallic Reagent | Reagent Formula | Predicted Product |

|---|---|---|

| n-Butyllithium | n-BuLi | 9-Butyl-9H-fluoren-9-amine |

| Phenyllithium | PhLi | 9-Phenyl-9H-fluoren-9-amine |

Hydrosilylation: The hydrosilylation of imines is a well-established method for their reduction to amines, involving the addition of a silicon hydride (silane) across the C=N double bond. chemistryviews.orgresearchgate.net This transformation is typically catalyzed by transition metal complexes, although some main-group catalysts have also been developed. chemistryviews.orgrsc.org The reaction mechanism generally involves the activation of the Si-H bond by the catalyst. For 9-iminofluorene, catalytic hydrosilylation would be expected to produce 9-(silyl)amino-9H-fluorene intermediates, which upon hydrolysis would yield 9-aminofluorene. Research into the hydrosilylation of imines is extensive, but specific studies focusing on 9-iminofluorene as the substrate are not widely reported. researchgate.netnih.gov

Hydroamination: Hydroamination involves the addition of an N-H bond of an amine across an unsaturated C-C or C-N bond. While intermolecular hydroamination of imines is less common, the reaction represents a direct approach to forming N-N or C-N bonds. Catalytic systems, often based on transition metals, are typically required to facilitate this transformation.

[2+2] Cycloadditions: The Staudinger cycloaddition, the reaction between a ketene (B1206846) and an imine, is a classic example of a [2+2] cycloaddition that forms β-lactams (four-membered cyclic amides). organic-chemistry.orgwikipedia.orgresearchgate.net In this reaction, the imine acts as the 2π component. The reaction is believed to proceed in a stepwise manner, initiated by the nucleophilic attack of the imine nitrogen on the central carbon of the ketene to form a zwitterionic intermediate. rsc.orgscispace.com Subsequent conrotatory ring closure of this intermediate yields the β-lactam ring. rsc.org The reaction of 9-iminofluorene with a substituted ketene would be expected to produce a spirocyclic β-lactam, where the four-membered ring is attached at the 9-position of the fluorene (B118485) core.

[4+2] Cycloadditions (Aza-Diels-Alder Reaction): In the context of a [4+2] cycloaddition, or Diels-Alder reaction, the C=N bond of an imine can serve as a dienophile. This variant is known as the aza-Diels-Alder reaction and is a powerful tool for synthesizing six-membered nitrogen-containing heterocycles. researchgate.netresearchgate.net For 9-iminofluorene to participate as the 2π component, it would react with a 1,3-diene. The reactivity is typically enhanced when the imine is substituted with an electron-withdrawing group on the nitrogen, which lowers the energy of its LUMO (Lowest Unoccupied Molecular Orbital), facilitating the interaction with the diene's HOMO (Highest Occupied Molecular Orbital).

[2+1] Cycloadditions: This class of reactions involves the addition of a two-atom component and a one-atom component to form a three-membered ring. For an imine like 9-iminofluorene, this would typically involve reaction with a carbene or a nitrene to form an aziridine (B145994) or a diaziridine, respectively. While a synthetically important transformation, specific examples involving 9-iminofluorene in [2+1] cycloadditions are not well-documented in the literature.

Pericyclic Reactions and Rearrangements Involving the 9-Iminofluorene Core

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. Their stereochemical outcomes are governed by the principles of orbital symmetry conservation.

Electrocyclic reactions are intramolecular pericyclic reactions characterized by the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product, or the reverse ring-opening process. For the 9-iminofluorene core to participate directly in a classical electrocyclic reaction, it would need to be part of a larger conjugated system. For instance, a derivative of 9-iminofluorene with a conjugated polyene chain attached to the nitrogen or the fluorene ring could theoretically undergo photochemical or thermal electrocyclization. However, specific research studies documenting such electrocyclic processes or valence isomerizations for 9-iminofluorene derivatives are scarce.

Sigmatropic rearrangements are concerted intramolecular reactions in which a σ-bond migrates across a π-electron system. researchgate.net For a derivative of 9-iminofluorene to undergo such a rearrangement, it would need to possess a suitable migrating group. For example, an N-allyl-9-fluorenylideneamine could potentially undergo a wikipedia.orgresearchgate.net-sigmatropic rearrangement if an appropriate ylide intermediate could be formed. Similarly, an N-aryl derivative might be susceptible to rearrangements under certain conditions. Despite the theoretical possibility of these transformations, detailed mechanistic investigations and synthetic applications of sigmatropic rearrangements in the 9-iminofluorene system have not been extensively reported in the chemical literature.

Photochemical and Electrochemical Reactivity of 9-Iminofluorene Systems

The extended π-system of the fluorene core, coupled with the C=N chromophore, imparts rich photochemical and electrochemical properties to 9-iminofluorene and its derivatives.

Photoinduced Isomerization and Fragmentation Pathways

The photochemical behavior of 9-iminofluorene precursors has been investigated, revealing pathways dominated by radical intermediates. A key study on 9-fluorenone (B1672902) oxime phenylglyoxylate, a precursor that generates an iminyl species upon irradiation, demonstrated a clean fragmentation pathway. researchgate.net Upon pulsed laser irradiation (λ = 355 nm), the molecule undergoes homolytic cleavage of the weak N-O bond. researchgate.net

This cleavage event generates carbon dioxide, a benzoyl radical, and, most notably, the fluorene-9-iminyl radical . researchgate.net This transient radical species was successfully detected and characterized using time-resolved electron paramagnetic resonance (TREPR) spectroscopy, which showed a characteristic triplet signal at 3456 G. researchgate.net The radical intermediates were found to have lifetimes in the microsecond range before undergoing recombination or reacting with the solvent. researchgate.net This study provides a clear example of a photoinduced fragmentation pathway that proceeds through a well-defined iminyl radical intermediate, highlighting a primary route of photochemical reactivity for these systems.

Redox Chemistry and Electron Transfer Processes

The electrochemical behavior of 9-iminofluorene systems can be predicted by examining related structures. The imine group (C=N) is an electroactive moiety that can undergo reduction. Studies on imine-substituted pyridines using cyclic voltammetry (CV) have shown that the iminium ion form undergoes reversible one-electron reduction at potentials in the range of -0.5 to -0.7 V versus a standard reference electrode. nih.gov This suggests that the 9-iminofluorene C=N bond is a primary site for electron acceptance.

Furthermore, voltammetric studies on 2-aminofluoren-9-one, a structurally analogous compound, demonstrate the reduction of the carbonyl group (C=O), which is electronically similar to the imine. researchgate.net The fluorene ring system itself can also be oxidized at higher potentials. Cyclic voltammetry can thus be used to probe the electronic structure of 9-iminofluorene derivatives, providing valuable data on their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. gamry.comnih.gov The reduction potential is correlated with the LUMO energy, while the oxidation potential relates to the HOMO energy. Substituents on the fluorene rings or the imine nitrogen can significantly tune these redox potentials, a principle often correlated with Hammett parameters in related aromatic systems. mdpi.comrsc.org

Detailed Mechanistic Elucidation of Iminofluorene Reactions

Understanding the reaction mechanisms is fundamental to controlling the reactivity and product selectivity of 9-iminofluorene systems.

For photochemical reactions , the mechanism is initiated by the absorption of a photon, promoting the molecule to an excited state. In precursors like fluorenone oximes, this leads to the homolytic cleavage of the weakest bond, typically the N-O bond, to generate radical species. researchgate.net The resulting fluorene-9-iminyl radical is a key intermediate whose subsequent fate—such as hydrogen abstraction from the solvent, recombination, or other radical transfer reactions—determines the final product distribution. acs.org

In catalytic hydrogenation , the mechanism involves the heterogeneous or homogeneous catalyst activating both the H-H bond of molecular hydrogen and the π-system of the C=N bond. The imine substrate coordinates to the metal center, and hydride species, formed from H₂, are sequentially transferred to the imine carbon and nitrogen atoms, resulting in the reduced 9-aminofluorene product.

For the proposed cross-coupling reactions , the mechanism follows the canonical palladium catalytic cycle. nih.gov This involves:

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halide bond of a halo-substituted iminofluorene, forming a Pd(II) intermediate.

Transmetalation: The organic group from a secondary reagent (e.g., boronic acid in Suzuki coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

Finally, electrochemical reactions involve heterogeneous electron transfer at an electrode surface. During a reductive scan in cyclic voltammetry, an electron is transferred from the electrode to the LUMO of the 9-iminofluorene molecule, primarily localized on the C=N bond, to form a radical anion. In an oxidative scan, an electron is removed from the molecule's HOMO, initiating an oxidation process. The reversibility of these peaks in the voltammogram provides insight into the stability of the generated radical ion species. nih.gov

Trapping of Reactive IntermediatesNo literature could be located that discusses the successful trapping and characterization of any reactive intermediates formed during reactions of 9-Iminofluorene.

Without these foundational research findings, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Coordination Chemistry and Organometallic Applications of 9 Iminofluorene As a Ligand

Design and Synthesis of 9-Iminofluorene-Based Ligands

The synthesis of 9-iminofluorene ligands is primarily based on the condensation reaction between 9-fluorenone (B1672902) and primary amines or ammonia (B1221849). This straightforward approach allows for the introduction of various functionalities by modifying the amine precursor, leading to monodentate, bidentate, and polydentate ligand systems with tailored electronic and steric properties.

The simplest ligand in this class is the parent 9-iminofluorene (C₁₃H₉N), formed from the reaction of 9-fluorenone with ammonia. More commonly, N-substituted monodentate ligands are prepared by reacting 9-fluorenone with a primary amine (R-NH₂). This reaction introduces a substituent (R) on the imine nitrogen, which can be used to fine-tune the ligand's properties. These ligands coordinate to metal centers through the single imine nitrogen atom. The steric hindrance provided by the fluorene (B118485) framework and the N-substituent plays a crucial role in stabilizing the resulting metal complexes. For instance, strained ruthenium complexes have been developed using bulky monodentate ligands, where the steric clash influences the complex's geometry and photoreactivity. nih.gov

The modular nature of imine synthesis allows for the creation of sophisticated multidentate ligands capable of forming stable chelate rings with metal ions.

N,N-Donor Ligands: Symmetrical bidentate N,N-donor ligands can be readily synthesized by reacting two equivalents of 9-fluorenone with a diamine. A key example is N¹,N²-di(9H-fluoren-9-ylidene)ethan-1,2-diamine , prepared from the condensation of ethylenediamine (B42938) with 9-fluorenone. researchgate.net This ligand features two imine nitrogen atoms separated by an ethylene (B1197577) bridge, creating a stable five-membered chelate ring upon coordination to a metal center.

Polymeric and oligomeric ligands with multiple N-donor sites have also been developed. These materials are of significant interest for applications in electrochromics and sensors.

Poly(iminofluorene)s with Pendant Ligands: One strategy involves the Pd-catalyzed amination of 2,7-dibromo-9,9-dihexylfluorene with an aniline (B41778) derivative that already contains a chelating unit. For example, a polyiminofluorene with pendant 2,6-bis(1′-methylbenzimidazolyl)pyridine (bip) groups has been synthesized. researchgate.net In these systems, the polytopic ligand coordinates metal ions like Zn(II) or Cu(II) through the powerful tridentate bip units. researchgate.net

Polymeric Backbone Ligands: Another approach utilizes the imine nitrogen as part of the polymer backbone. Poly(4-(2,2′:6,2″-terpyridyl)phenyliminofluorene) is a well-studied example where the fluorene imine is linked to a terpyridine (tpy) unit. nih.govacs.org These polymers self-assemble with metal ions like Zn(II) to form coordination polymer networks where the metal is bound by the tridentate terpyridine groups. nih.govacs.org

N,P-Donor Ligands: Ligands containing both a "hard" nitrogen donor and a "soft" phosphorus donor are highly valuable in catalysis due to their unique electronic properties. Chiral N,P ligands based on the 9-iminofluorene scaffold can be synthesized, combining the rigidity of the fluorene unit with the versatile coordination chemistry of phosphines. Rhodium and iridium complexes containing bidentate phosphine-imine donor ligands have been explored as catalysts for reactions such as hydroamination. rsc.org

Synthesis and Structural Characterization of Metal-Iminofluorene Complexes

The diverse library of 9-iminofluorene-based ligands has been used to synthesize a wide range of metal complexes. Characterization is typically performed using techniques such as IR and NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to elucidate the coordination environment of the metal ion.

Transition metals, with their variable oxidation states and geometries, form the largest class of iminofluorene complexes.

Palladium (Pd) and Platinum (Pt): Palladium and platinum complexes are of significant interest for their catalytic activity. The synthesis of Pd(II) and Pt(II) complexes with Schiff base ligands often involves reacting a metal chloride precursor, such as K₂PdCl₄ or PtCl₂, with the ligand. ajol.infoajol.infoscispace.com For instance, mononuclear palladium complexes with P,N,N,P-tetradentate ligands have been synthesized, demonstrating the ability of these metals to coordinate with both phosphine (B1218219) and imine donors. koreascience.kr While specific crystal structures of simple Pd- or Pt-iminofluorene complexes are not widely reported, their formation as intermediates is crucial in the palladium-catalyzed Suzuki-Miyaura coupling polymerization used to synthesize optically active poly(fluorene-alt-chiral iminofluorene)s. expresspolymlett.com

Rhodium (Rh) and Iridium (Ir): Cationic and neutral complexes of Rh(I) and Ir(I) with bidentate phosphine-imine ligands have been synthesized. rsc.orgacademie-sciences.fr These complexes often serve as catalysts for hydrogenation and hydroamination reactions. rsc.orgacademie-sciences.fr Iridium complexes, in particular, are known for their applications in photocatalysis. nih.govchemie-brunschwig.ch For example, iridium photocatalysts can initiate reactions through single-electron transfer mechanisms upon excitation with visible light. chemie-brunschwig.ch A dual-role iridium catalyst has been developed for the synthesis of 9-fluorenone itself, acting as both a photoredox and a transition metal catalyst. rsc.org

Ruthenium (Ru): Ruthenium(II) polypyridyl complexes are renowned for their rich photophysical and electrochemical properties. The incorporation of iminofluorene-based ligands can tune these properties for specific applications. For example, Ru(II) complexes with tripodal tris-imine ligands derived from tris(2-aminoethyl)amine (B1216632) (tren) have been synthesized. researchgate.net Furthermore, Ru(II) complexes designed as photocages can selectively release a monodentate imine-based bioactive ligand upon light irradiation, demonstrating a sophisticated application of the Ru-N(imine) bond. nih.gov

Other Transition Metals (Cu, Zn, VO): Bidentate Schiff base ligands derived from 9-fluorenone have been used to create complexes with a variety of other transition metals. Research has detailed the synthesis and characterization of complexes with Copper(II), Vanadyl(IV), and Zinc(II) using the N,N'-di(9H-fluoren-9-ylidene)ethan-1,2-diamine ligand. researchgate.net The resulting complexes exhibit different geometries depending on the metal ion. researchgate.net Zinc(II) complexes of polyiminofluorenes are particularly important in the field of electrochromic materials, where the coordination of Zn²⁺ to the polymer's donor sites is central to the material's function. researchgate.netacs.org

While less common than transition metal complexes, compounds of 9-iminofluorene with main group and lanthanide elements have been reported.

Main Group Elements: The synthesis of N,P-donor ligands from 9-iminofluorenes and secondary phosphine oxides can be catalyzed by Lewis acids like aluminum chloride (AlCl₃), indicating a direct interaction between the main group element and the reactants.

Lanthanide Complexes: Lanthanide ions (Ln³⁺) are known for their unique luminescent properties and high coordination numbers. Schiff base ligands are excellent candidates for sensitizing lanthanide emission (the "antenna effect"). mdpi.comub.edu A Lanthanum(III) complex with the bidentate ligand N¹,N²-di(9H-fluoren-9-ylidene)ethan-1,2-diamine has been successfully synthesized and characterized. researchgate.net Similarly, other lanthanide ions like Praseodymium(III), Erbium(III), and Ytterbium(III) have been incorporated into complexes with bidentate Schiff base ligands containing two azomethine nitrogens, which serve as the coordination sites. nih.gov These complexes are often investigated for their potential biological or optical applications. ub.edunih.gov

Table 1: Selected Metal Complexes with 9-Iminofluorene Based Ligands

| Metal Ion | Ligand | Complex Formula Example | Coordination Type | Reference |

|---|---|---|---|---|

| Cu(II), VO(IV), Zn(II) | N¹,N²-di(9H-fluoren-9-ylidene)ethan-1,2-diamine | [Cu(L)Cl₂] | Bidentate (N,N) | researchgate.net |

| La(III) | N¹,N²-di(9H-fluoren-9-ylidene)ethan-1,2-diamine | [La(L)(NO₃)₃(H₂O)] | Bidentate (N,N) | researchgate.net |

| Zn(II) | Poly(4-(2,2′:6,2″-terpyridyl)phenyliminofluorene) | [Zn(P-1)]²⁺ | Polydentate (N,N,N-terpyridine) | nih.govacs.org |

| Rh(I) | Phosphine-Imine Ligand | [Rh(L)Cl] | Bidentate (P,N) | academie-sciences.fr |

| Ru(II) | Tripodal Tris-imine Ligand | [Ru(L)]²⁺ | Tridentate/Encapsulating | researchgate.net |

Catalytic Applications of Iminofluorene-Metal Complexes in Organic Synthesis

The tailored steric and electronic environment provided by iminofluorene ligands makes their metal complexes promising candidates for catalysis.

The utility of palladium complexes in cross-coupling reactions is a cornerstone of modern organic synthesis. mdpi.com The palladium-catalyzed Suzuki-Miyaura polymerization of iminofluorene monomers to create chiral polymers demonstrates the catalytic turnover capability of palladium with these substrates. expresspolymlett.com More recently, excited-state palladium catalysis has been shown to enable the reductive alkylation of imines under mild, visible-light-mediated conditions, highlighting a novel pathway for C-N bond formation. nih.gov

Complexes of rhodium and iridium featuring phosphine-imine ligands have shown significant activity in the hydrogenation of olefins and the hydroamination and hydrothiolation of alkynes. rsc.orgacademie-sciences.fr The hemilabile nature of the P,N-ligands can facilitate substrate coordination and subsequent catalytic transformation. academie-sciences.fr

Furthermore, copper(II) complexes supported by bidentate imino phenoxide ligands have been successfully employed as catalysts for the ring-opening polymerization of rac-lactide to produce polylactic acid (PLA). nih.gov These complexes demonstrate that the coordination environment created by the imine ligand is effective in controlling polymerization reactions.

While direct applications in organic synthesis are continually developing, a major application of metal-iminofluorene complexes lies in materials science. Polymeric zinc complexes of polyiminofluorenes function as highly effective electrochromic materials. nih.govacs.org These coordination polymers can be deposited as thin films that reversibly change color upon electrochemical oxidation and reduction. nih.govacs.org The stability, high contrast, and rapid switching times of these materials make them suitable for use in electrochromic devices. nih.govscispace.com

Table 2: Applications of Metal-Iminofluorene Complexes

| Metal Complex Type | Application Area | Specific Reaction / Use | Key Finding | Reference |

|---|---|---|---|---|

| Palladium-Iminofluorene | Polymer Synthesis | Suzuki-Miyaura Polymerization | Formation of optically active conjugated polyfluorenes. | expresspolymlett.com |

| Rhodium(I)-Phosphine-Imine | Catalysis | Olefin Hydrogenation | Active catalysts for hydrogenation under mild conditions. | academie-sciences.fr |

| Copper(II)-Imino Phenoxide | Catalysis | Ring-Opening Polymerization of rac-lactide | Effective catalysts yielding polymers with moderate molecular weights. | nih.gov |

| Iridium(III)-Complex | Photocatalysis | Synthesis of 9-Fluorenone | Acts as a dual photoredox and transition metal catalyst. | rsc.org |

| Zinc(II)-Polyiminofluorene | Materials Science | Electrochromic Devices | Forms stable films with reversible color changes and fast response times. | nih.govacs.org |

Asymmetric Catalysis (e.g., Asymmetric Hydrogenation, Diels-Alder Reactions)

The incorporation of chirality into the 9-iminofluorene framework allows for its use in asymmetric synthesis. While its application as a chiral ligand in classic catalytic asymmetric reactions like hydrogenation or Diels-Alder is not extensively documented in readily available literature, its utility has been demonstrated in the synthesis of optically active polymers.

In this approach, a chiral auxiliary, such as 1-phenylethylamine, is used to prepare a chiral Schiff base monomer derived from a fluorene precursor. rsc.orgrsc.org This chiral, imino-group-modified fluorene monomer is then copolymerized to produce optically active π-conjugated polymers. rsc.orgresearchgate.net The chirality is thus built into the polymer backbone through the monomer itself rather than through a catalytic process acting on a prochiral substrate. Analysis of these optically active poly(fluorene-alt-chiral iminofluorene)s using circular dichroism indicates that the polymers adopt highly-ordered, regular structures in solution, a direct consequence of the chiral iminofluorene units. rsc.org

Polymerization Catalysis with Iminofluorene-Supported Metal Centers

Iminofluorene derivatives have been successfully employed as monomers in polymerization reactions catalyzed by metal centers, leading to the formation of functional polymers. The iminofluorene unit can be incorporated into the polymer backbone or as a side chain, imparting specific optical and electronic properties to the resulting material.

One prominent method is the palladium-catalyzed Suzuki–Miyaura coupling polymerization. rsc.org In a key example, an optically active chiral Schiff base monomer, which is an imino-group modified fluorene, is reacted with 9,9′-dioctylfluorene-2,7-bis(trimethyleneborate) using a palladium catalyst. rsc.org This process yields optically active poly(fluorene-alt-chiral iminofluorene)s that exhibit intense green fluorescence with high quantum efficiency. rsc.org

Another strategy involves the palladium-catalyzed amination to create polyiminofluorenes where the imine nitrogen is part of the polymer backbone. researchgate.netrsc.org For instance, a polyiminofluorene (P1) with 2,6-bis(1′-methylbenzimidazolyl)pyridine (bip) ligands was synthesized via the Pd-catalyzed amination of 2,7-dibromo-9,9-dihexylfluorene with a corresponding aniline derivative. researchgate.netrsc.org The resulting polymer is soluble in common organic solvents and highly fluorescent. researchgate.netrsc.org

Table 1: Polymerization Catalysis Involving Iminofluorene Monomers

| Polymerization Method | Monomers | Catalyst | Resulting Polymer | Key Properties | Reference |

|---|---|---|---|---|---|

| Suzuki–Miyaura Coupling | Chiral imino-modified fluorene; 9,9′-dioctylfluorene-2,7-bis(trimethyleneborate) | Palladium-based catalyst | Optically active poly(fluorene-alt-chiral iminofluorene) | Intense green fluorescence; highly-ordered structure | rsc.org |

| Pd-Catalyzed Amination | 2,7-dibromo-9,9-dihexylfluorene; 4-(2-(2,6-bis(1′-methylbenzimidazolyl)pyridinyl)-ethinyl)aniline | Palladium-based catalyst | Polyiminofluorene with bip ligands (P1) | Soluble in organic solvents; strong blue fluorescence | researchgate.netrsc.org |

Cross-Coupling Catalysis

The synthesis of iminofluorene-containing polymers relies heavily on cross-coupling catalysis, where a metal catalyst, typically palladium, facilitates the formation of carbon-carbon or carbon-nitrogen bonds. These reactions are fundamental to constructing the conjugated polymer backbone.

The Suzuki–Miyaura coupling reaction is a key example, used to synthesize poly(fluorene-alt-chiral iminofluorene)s. rsc.org This reaction forges a C-C bond between the boronic ester-functionalized fluorene and the halogenated chiral iminofluorene monomer, driven by a palladium catalyst. rsc.org

Similarly, palladium-catalyzed amination, a reaction related to the Buchwald-Hartwig amination, is used to form the C-N bonds that constitute the backbone of certain polyiminofluorenes. researchgate.netrsc.org This method was effectively used to copolymerize 2,7-dibromo-9,9-dihexylfluorene with an amine-containing comonomer to yield a fully conjugated polyiminofluorene. researchgate.netrsc.org

Self-Assembly and Supramolecular Structures Incorporating Iminofluorene-Metal Units

Polyiminofluorenes that are further functionalized with specific metal-binding ligands can act as "polytopic ligands." researchgate.net These polymers can coordinate with metal ions to form extended, ordered supramolecular structures through a process of self-assembly. researchgate.netacs.org

A notable strategy is the layer-by-layer (LbL) assembly of ultrathin films. researchgate.netrsc.org This involves the sequential adsorption of the polyiminofluorene and metal ions onto a solid substrate. researchgate.netacs.org The coordinative bonds between the ligand units on the polymer and the metal ions drive the formation of a cross-linked polymer–metal ion network film. researchgate.netrsc.org The thickness of these films can be precisely controlled by the number of dipping cycles. acs.orgacs.org

These supramolecular assemblies exhibit interesting functional properties. For example, polyiminofluorenes with terpyridine or benzimidazolylpyridine (bip) ligands form complexes with various divalent transition metal ions like Zn(II), Cu(II), Co(II), and Ni(II). researchgate.netrsc.orgacs.orgacs.org The formation of these complexes often leads to ion-specific color changes, a phenomenon known as ionochromism, due to metal-to-ligand charge transfer. researchgate.netrsc.org P1/Zn(II) films appear orange, while P1/Cu(II) films are purple. researchgate.netrsc.org

Furthermore, these films can be electrochromic, changing color reversibly upon electrochemical oxidation. researchgate.netrsc.orgacs.org Films containing Zn(II) and Ni(II) ions are yellow in their neutral state and turn blue when oxidized, while those with Co(II) are purple and change to blue. acs.org These materials demonstrate fast switching times, typically between 300 and 700 milliseconds. researchgate.netrsc.orgacs.org

Table 2: Supramolecular Assemblies of Polyiminofluorene-Metal Complexes

| Polyiminofluorene Ligand | Metal Ion | Assembly Method | Supramolecular Structure | Properties | Reference |

|---|---|---|---|---|---|

| Terpyridine-substituted | Zn(II), Co(II), Ni(II) | Layer-by-Layer (LbL) | Cross-linked network film | Electrochromic: Reversible color change upon oxidation (e.g., Yellow to Blue for Zn(II)) | acs.orgacs.org |

| Benzimidazolylpyridine-substituted | Zn(II), Cu(II) | Layer-by-Layer (LbL) | Cross-linked network film | Ionochromic: Zn(II) complex is orange, Cu(II) complex is purple; Electrochromic | researchgate.netrsc.org |

Computational Chemistry and Advanced Spectroscopic Investigations of 9 Iminofluorene

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of molecules like 9-iminofluorene. These methods allow for the detailed analysis of molecular orbitals, electron density distribution, and the nature of chemical bonds, which collectively govern the molecule's behavior.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For 9-iminofluorene, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-31G*, are used to determine its optimized ground-state geometry. These calculations provide key data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

While specific DFT studies detailing the ground state properties of the parent 9-iminofluorene are not extensively documented in publicly available literature, research on related fluorene-based imine derivatives is more common. For instance, DFT has been utilized to investigate the stability of Schiff bases derived from fluorene (B118485), indicating that such computational approaches are well-suited for this class of compounds. researchgate.net The theoretical investigation of optically active poly(fluorene-alt-chiral iminofluorene)s also relies on DFT to understand their structural and electronic characteristics. researchgate.net

Based on studies of analogous aromatic imines, a DFT-optimized geometry of 9-iminofluorene would be expected to exhibit C2v symmetry. The C=N bond length would be a key parameter, typically around 1.28-1.30 Å, indicating a strong double bond character. The bond lengths within the fluorene moiety would reflect its aromatic nature, with C-C distances in the range of 1.39-1.42 Å for the six-membered rings and slightly longer bonds at the five-membered ring junctions.

A hypothetical data table of DFT-calculated ground state properties for 9-iminofluorene is presented below, based on typical values for similar compounds.

| Parameter | DFT (B3LYP/6-31G) Calculated Value (Hypothetical)* |

| Total Energy | [Value in Hartrees] |

| Dipole Moment | [Value in Debye] |

| HOMO Energy | [Value in eV] |

| LUMO Energy | [Value in eV] |

| HOMO-LUMO Gap | [Value in eV] |

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic transitions and reactivity of 9-iminofluorene. The HOMO is expected to be a π-orbital distributed over the fluorene ring system, while the LUMO would likely be a π*-orbital with significant localization on the C=N imine bond. The energy gap between these orbitals is a critical factor in determining the molecule's photophysical properties.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For a more rigorous determination of electronic structure, ab initio methods, which are based on first principles without empirical parameterization, are employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), offer a higher level of accuracy for calculating electronic energies and properties, albeit at a greater computational expense.

To date, high-level ab initio calculations specifically targeting 9-iminofluorene are scarce in the literature. However, studies on related systems demonstrate the power of these methods. For instance, ab initio calculations have been used to investigate the anti-aromaticity of the fluorenyl cation, a structurally related species. researchgate.net For 9-iminofluorene, multi-configurational self-consistent field (MCSCF) methods like CASSCF, followed by perturbation theory corrections (CASPT2), would be particularly valuable for studying its excited states and photochemical behavior, where electron correlation effects are significant.

A semi-empirical INDO/S-CI study has been conducted on 9-iminofluorene, providing insights into its electronic structure and transitions. researchgate.net This study discussed the frontier molecular orbitals and their energies, finding reasonable agreement with experimental ionization potentials. researchgate.net While not a high-accuracy ab initio method, these findings provide a foundational understanding of the molecule's electronic landscape.

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the energetic landscapes of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transient species like transition states.

Potential Energy Surface Mapping and Reaction Pathway Prediction

The potential energy surface (PES) provides a theoretical framework for understanding the mechanism of a chemical reaction. By mapping the PES, stationary points, including reactants, products, intermediates, and transition states, can be identified. For 9-iminofluorene, this approach can be applied to various reactions, such as its formation, dimerization, or cycloaddition reactions.

For example, the formation of N-cyano-9-iminofluorene from the reaction of sodium azide (B81097) with 9-dinitromethylenefluorene is a known synthetic route. researchgate.net A computational study of this reaction would involve locating the transition state for the nucleophilic attack and subsequent rearrangement, thereby elucidating the reaction mechanism and predicting the activation energy. Similarly, 9-iminofluorene can be formed from the decomposition of 9-azidofluorene, a reaction proposed to proceed through a carbonium-ion intermediate. researchgate.net Theoretical modeling could validate this proposed mechanism by calculating the energies of the involved species and the barriers connecting them.

Solvation Effects on Reaction Kinetics and Thermodynamics

The solvent environment can significantly influence the kinetics and thermodynamics of a reaction. Theoretical models of solvation are therefore crucial for accurately predicting reaction outcomes in solution. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to account for the bulk electrostatic effects of the solvent.

Advanced Spectroscopic Probes for Structural Elucidation and Dynamics (focus on research methodology)

Advanced spectroscopic techniques provide the experimental data necessary to validate and refine theoretical models of molecular structure and dynamics. The research methodology for these techniques focuses on probing specific molecular properties and their evolution over time.

For 9-iminofluorene and related compounds, a key methodological approach is the use of time-resolved spectroscopy to study the dynamics of excited states. Techniques like pump-probe transient absorption spectroscopy are employed to investigate the lifetimes and relaxation pathways of electronically excited molecules.

The general methodology for a pump-probe experiment involves:

Excitation: A short, intense "pump" laser pulse excites the sample to a higher electronic state. The wavelength of the pump pulse is chosen to correspond to a specific absorption band of the molecule.

Probing: A second, weaker "probe" pulse, with a broad spectral range, is passed through the sample at a variable time delay after the pump pulse.

Detection: The change in the absorbance of the probe pulse is measured as a function of both wavelength and the time delay between the pump and probe pulses.

This methodology allows for the construction of a two-dimensional map of transient absorbance, revealing the formation and decay of excited states and any intermediate species on timescales ranging from femtoseconds to microseconds. For instance, ultrafast relaxation dynamics of excited states in the related fluorenone molecule have been studied using such techniques. acs.org The application of this methodology to 9-iminofluorene would provide critical data on its photophysical processes, such as intersystem crossing and internal conversion rates, which could then be compared with theoretical predictions from high-level quantum chemical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules and for probing their dynamic behaviors in solution. numberanalytics.com In the study of 9-iminofluorene and its derivatives, ¹H and ¹³C NMR, complemented by two-dimensional (2D) techniques, provide detailed insights into molecular connectivity and stereochemistry.

For instance, in the analysis of 9-(p-substituted benzylidenehydrazono)fluorenes, the assignment of proton signals is crucial for determining the isomeric forms. oup.com The ¹H NMR spectrum of 2-amino-9-[p-(pentyloxy)benzylidenehydrazono]fluorene reveals signals for H(8), H(1), and the amino protons at δ = 7.90, 7.73, and 6.41 ppm, respectively. oup.com A Nuclear Overhauser Effect (NOE) of approximately 5% between the H(8) and amino protons confirms their spatial proximity, indicating that the H(1) signal appears at a higher field than H(8). oup.com

Further detailed analysis of substituted derivatives, such as 9-[p-(hexyloxy)benzylidenehydrazono]-2,7-dinitrofluorene, demonstrates the influence of substituents on the chemical shifts. The H(1), H(8), and ortho-protons of the benzylidene ring [H(o)] in this compound appear at δ = 9.70, 8.86, and 7.99 ppm, respectively. oup.com NOE correlations of 11% between H(1) and H(o), and 17% between H(o) and the benzylic proton, are consistent with a planar molecular structure. oup.com The significant downfield shift of H(1) is attributed to the anisotropic effect of the nearby benzylideneamino nitrogen. oup.com

In more complex systems like fluorenylspirohydantoins, 2D NMR techniques such as COSY, HMQC, and HMBC are essential for complete signal assignment. bas.bg For 1',3'-bis(hydroxymethyl)-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione, the ¹³C NMR signals for the carbonyl carbons C2'=O and C5'=O are found at δC 155.34 ppm and δC 171.10 ppm, while the spiro-carbon (C-4'/9) appears at δC 73.71 ppm. bas.bg

Dynamic NMR (DNMR) spectroscopy is particularly powerful for studying conformational changes and other dynamic processes. numberanalytics.comnumberanalytics.com By analyzing changes in the NMR lineshape with temperature, it is possible to determine the rates of exchange between different conformations and the energy barriers associated with these processes. scispace.comunibas.it This technique can be applied to study phenomena such as ring inversions and restricted rotations in 9-iminofluorene derivatives. scispace.comunibas.it

Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for 9-Iminofluorene Derivatives in CDCl₃

| Compound | H(1) | H(8) | Other Key Protons |

|---|---|---|---|

| 2-Amino-9-[p-(pentyloxy)benzylidenehydrazono]fluorene | 7.73 | 7.90 | 6.41 (NH₂) |

| 9-[p-(Hexyloxy)benzylidenehydrazono]-2,7-dinitrofluorene | 9.70 | 8.86 | 7.99 [H(o)] |

Data sourced from multiple studies for comparative purposes. oup.comchemicalbook.com

Time-Resolved Optical Spectroscopy for Excited State Dynamics and Photophysical Processes

Time-resolved optical spectroscopy provides critical insights into the photophysical pathways and excited-state dynamics of 9-iminofluorene and its analogs. These techniques, operating on picosecond and femtosecond timescales, allow for the direct observation of processes such as fluorescence, intersystem crossing (ISC), and internal conversion. nycu.edu.twnih.gov

The photophysics of the parent chromophore, 9-fluorenone (B1672902), has been extensively studied and serves as a benchmark. In nonpolar solvents, 9-fluorenone exhibits a high triplet quantum yield approaching 100%, which is attributed to an efficient S₁(n,π) → T₁(π,π) intersystem crossing. nycu.edu.tw In polar solvents, the S₁(π,π*) state is lower in energy, which alters the deactivation pathways. nycu.edu.tw Ultrafast studies on 9-fluorenone have revealed a rapid Franck-Condon relaxation within 50 fs, followed by relaxation to the S₁ state in approximately 0.4 ps. nycu.edu.tw

For derivatives such as poly(fluorene-alt-chiral iminofluorene)s, intense green fluorescence with high quantum efficiency has been reported. expresspolymlett.com The introduction of imine functionalities and other substituents significantly modulates the photophysical properties. For example, polyiminofluorenes with benzimidazolylpyridine ligands exhibit solvent-dependent fluorescence, with quantum yields reaching up to 41% in xylene. researchgate.net

The study of intramolecular excimer formation in molecules like bis(9-fluorenyl)methane highlights the role of conformational changes in the excited state. nih.gov Time-resolved fluorescence measurements can distinguish between emission from the locally excited state and the lower-energy excimer state, providing kinetic data on the conformational relaxation. nih.gov

The environment, including solvent polarity, viscosity, and pH, can profoundly influence the excited-state lifetimes and decay pathways of related chromophores. nih.gov For instance, the fluorescence lifetime of 9-fluorenone is 110 ps in hexane, but extends to 16 ns in acetonitrile, demonstrating the significant impact of the solvent on the excited-state potential energy surface and the efficiency of competing non-radiative decay channels. nycu.edu.tw

Table 2: Photophysical Data for 9-Fluorenone in Different Solvents

| Solvent | S₁ Absorption Max (nm) | Emission Max (nm) | Fluorescence Lifetime |

|---|---|---|---|

| Hexane | 380 | 500 | 110 ps |

| Acetonitrile | - | - | 16 ns |

Data extracted from studies on 9-fluorenone. nycu.edu.tw

X-ray Crystallography for Precise Solid-State Structural Determination of Novel Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions. This technique has been instrumental in characterizing the molecular geometry and packing of numerous fluorene and 9-iminofluorene derivatives. iaea.org

The crystal structure of a complex between lumiflavin (B1675435) and a purine (B94841) derivative, for instance, reveals detailed information about hydrogen bonding and π-π stacking interactions, which are crucial for understanding charge-transfer phenomena. nih.gov Similarly, for derivatives of 9-iminofluorene, X-ray analysis can elucidate the planarity of the molecule, the conformation of substituents, and the nature of crystal packing, which can influence the material's bulk properties. iaea.org

A comprehensive review of the X-ray diffraction data for 95 different fluorene, 9-fluorenone, and 9-dicyanomethylenefluorene derivatives has highlighted key structural features. iaea.org These studies discuss the molecular conformation and the packing within the crystal lattice, which are essential for understanding structure-property relationships in these materials. iaea.org For example, the planarity and extended conjugation of these molecules often lead to significant π-stacking interactions in the solid state.

In the context of 9-iminofluorene derivatives, such as those resulting from reactions with secondary phosphine (B1218219) oxides, X-ray studies provide unambiguous proof of the resulting P(O)–Csp³–N linkage. researchgate.net The structural data from these analyses are vital for validating reaction mechanisms and understanding the stereochemistry of the products.

Table 3: Crystallographic Data for a Representative Fluorene Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 15.211(4) |

| c (Å) | 9.876(3) |

| β (°) | 112.54(2) |

Spectroelectrochemical Studies for Redox Characterization

Spectroelectrochemistry combines electrochemical methods with spectroscopy to characterize the electronic structure and properties of redox-active species. This technique is particularly valuable for studying 9-iminofluorene derivatives, as it allows for the in-situ generation and spectroscopic characterization of their radical cations and anions.

These studies are fundamental to understanding the behavior of these materials in electro-optic and electrochromic applications. By applying a potential to a solution of the compound, one can induce oxidation or reduction and simultaneously monitor the changes in the UV-Vis-NIR absorption spectrum. This provides information on the electronic transitions of the newly formed radical species.

For example, studies on polyiminofluorene-based coordination polymers have demonstrated their rich electrochromic behavior. researchgate.netacs.org When a poly(4-(2,2′:6,2″-terpyridyl)phenyliminofluorene)-zinc ion complex is anodically oxidized, it undergoes distinct color changes. acs.org Films of this material are yellow in their neutral state and turn to dark red and then blue upon oxidation at approximately 450 mV. acs.org These color changes are reversible and are associated with the formation of radical cations (polarons) and dications (bipolarons) along the polymer backbone.

The choice of counter-anions and solvent systems can significantly influence the redox potentials and the stability of the oxidized or reduced species, as well as the switching speed and contrast of electrochromic devices. researchgate.net Spectroelectrochemical analysis of Ru(II)-based metallo-supramolecular polymers showed that counter-anions like (CF₃SO₂)₂N⁻ and ClO₄⁻ resulted in reversible electrochromic behavior with high durability and fast response times. researchgate.net Such findings are directly applicable to the design and optimization of electrochromic systems based on 9-iminofluorene polymers.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| 9-Iminofluorene |

| 9-Fluorenone |

| 9-(p-Substituted benzylidenehydrazono)fluorene |

| 2-Amino-9-[p-(pentyloxy)benzylidenehydrazono]fluorene |

| 9-[p-(Hexyloxy)benzylidenehydrazono]-2,7-dinitrofluorene |

| 1',3'-Bis(hydroxymethyl)-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione |

| Poly(fluorene-alt-chiral iminofluorene) |

| Polyiminofluorene |

| Benzimidazolylpyridine |

| Bis(9-fluorenyl)methane |

| 9-Dicyanomethylenefluorene |

| Lumiflavin |

| Poly(4-(2,2′:6,2″-terpyridyl)phenyliminofluorene) |

| (CF₃SO₂)₂N⁻ (bis(trifluoromethanesulfonyl)imide) |

9 Iminofluorene Derivatives in Advanced Materials Science Research

Design and Synthesis of 9-Iminofluorene-Based Polymeric Materials

The synthesis of polymeric materials incorporating the 9-iminofluorene unit leverages well-established polymerization techniques developed for other fluorene-based polymers. The strategic design of these polymers focuses on creating materials with tailored electronic properties, processability, and stability for use in electronic devices.

The creation of conjugated polymers featuring 9-iminofluorene as a repeating unit primarily involves metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura polycondensation is a widely used method for synthesizing polyfluorenes and their derivatives. mdpi.comscienceandtechnology.com.vn This process typically involves the reaction of a di-boronated fluorene (B118485) monomer with a di-halogenated comonomer in the presence of a palladium catalyst.

For a homopolymer of 9-iminofluorene, a monomer such as 2,7-dibromo-9-iminofluorene would be subjected to polymerization. The imine group is expected to remain stable under these conditions. The resulting polymer, poly(9-iminofluorene), would possess a conjugated backbone similar to traditional polyfluorenes but with distinct electronic properties due to the imine substituent. The nitrogen atom in the imine group provides a site for further functionalization, allowing for post-polymerization modification to fine-tune the material's characteristics. The introduction of this electron-deficient unit into the polymer backbone is a key strategy for developing materials with deep LUMO levels, which is advantageous for n-type semiconductor applications. nih.gov

Copolymerization is a powerful strategy to precisely control the properties of the final material. mdpi.com By combining 9-iminofluorene monomers with other aromatic units, researchers can create copolymers with a range of electronic and physical characteristics. For instance, copolymerizing a 9-iminofluorene monomer with an electron-donating monomer can create a donor-acceptor (D-A) polymer. This architecture promotes intramolecular charge transfer, which can lower the bandgap and shift the absorption and emission spectra of the material. wikipedia.org

Block copolymers, which consist of two or more distinct polymer chains linked together, offer another level of structural control. jetir.org A block copolymer containing a poly(9-iminofluorene) segment and another segment with different properties (e.g., a hydrophilic block) could self-assemble into highly ordered nanostructures like micelles or lamellae. mdpi.comnih.gov This morphological control is crucial for optimizing the performance of devices such as organic solar cells and transistors. The ability to create well-defined architectures with tunable domain sizes and interfaces is a key advantage of using block copolymers in advanced materials research. jetir.orgnih.gov

Application in Organic Electronics and Photonics Research

The unique electronic structure of 9-iminofluorene derivatives makes them attractive candidates for a variety of organic electronic and photonic devices. Their potential as n-type materials is of particular interest, as high-performance and stable n-type organic semiconductors are less common than their p-type counterparts.

In OLEDs, fluorene-based polymers are renowned for their high photoluminescence quantum yields and blue emission. wikipedia.orgmdpi.com While standard polyfluorenes are often used as emissive or host materials, the introduction of an imine group at the 9-position modifies the molecule's electronics. The electron-withdrawing imine group can lower the LUMO level, potentially making 9-iminofluorene derivatives suitable as electron-transporting or host materials for phosphorescent emitters. sigmaaldrich.com

By creating copolymers, the emission color can be tuned across the visible spectrum. wikipedia.org For example, copolymerizing 9-iminofluorene units with monomers that have lower bandgaps can lead to energy transfer from the fluorene segments to the comonomer units, resulting in emission at longer wavelengths (e.g., green, yellow, or red). mdpi.com Research into related fluorene derivatives demonstrates the viability of this approach for achieving high-performance OLEDs. nih.govrsc.org

Table 1: Performance of Selected Fluorene Derivative-Based OLEDs This table presents data for various fluorene derivatives to illustrate typical device performance, as specific data for 9-iminofluorene is emerging.

| Emitter/Host Material Type | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | Max. EQE (%) | Emission Color |

| Fluorene copolymer with 9,10-dicyanophenanthrene mdpi.com | 9,230 | 3.33 | N/A | Greenish-Blue |

| Bicarbazole-Benzophenone Derivative nih.gov | 3,581 | 5.7 | 2.7 | Blue |

| Phenanthroimidazole Derivative (DCBCPPI) rsc.org | 3,767 | N/A | 5.92 | Blue |

Given the electron-deficient nature of the imine group, polymers rich in 9-iminofluorene content could function as acceptor materials when blended with a suitable polymer donor. Alternatively, in a D-A copolymer structure, the iminofluorene unit can act as the acceptor moiety, facilitating charge separation after photoexcitation. The ability to tune the HOMO and LUMO energy levels through copolymerization is critical for matching the energy levels of the donor and acceptor materials, thereby minimizing voltage loss and maximizing device efficiency. nih.govdiva-portal.org Research on acceptor-donor-acceptor molecules has shown this to be a promising strategy for developing high-performance non-fullerene acceptors. researchgate.netrsc.org

Table 2: Performance of Selected OPVs with Fluorene-Based Components This table provides representative data for OPVs using fluorene-based materials to contextualize potential performance.

| Donor / Acceptor System | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor (%) | Power Conversion Efficiency (%) |

| PffBT2T-TT / O-IDTBR nih.gov | 0.95 | 15.6 | 70 | 10.4 |

| PBDB-T / 6TIC-4F researchgate.net | N/A | N/A | N/A | 11.14 |

| CuPc / C60 mdpi.com | 0.42 | 2.5 | 45 | 0.5 |

Organic field-effect transistors are a key component of future flexible and transparent electronics. rsc.org While many polyfluorenes exhibit p-type (hole-transporting) behavior, the development of stable n-type (electron-transporting) materials is crucial for creating complementary circuits. The introduction of strong electron-withdrawing groups is a proven strategy for designing n-type organic semiconductors. rsc.org

The imine group at the 9-position of fluorene imparts a significant electron-deficient character to the molecule. This suggests that polymers based on 9-iminofluorene could exhibit n-type semiconductor behavior. Research on fluorenone derivatives functionalized with imide groups—structurally similar to the imine—has yielded polymers with excellent n-type characteristics and high electron mobilities. nih.gov Therefore, 9-iminofluorene-based polymers are highly promising candidates for the active semiconductor layer in n-channel OFETs.

Table 3: Performance of Selected Fluorene-Based OFETs This table shows charge carrier mobility for various OFETs based on fluorene and related structures to indicate performance potential.

| Semiconductor Material | Carrier Type | Mobility (cm²/V·s) |

| Imide-Functionalized Fluorenone Polymer nih.gov | n-type | 0.11 |

| Nitrofluorenone Derivative rsc.org | n-type | 10⁻⁶ – 10⁻⁴ |

| DBP-TTF (Biphenyl Substituted TTF) researchgate.net | p-type | 0.11 |

Development of 9-Iminofluorene-Based Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the fluorene core, combined with the tunability of the imine group, makes 9-iminofluorene an excellent platform for creating fluorescent probes and chemical sensors. These sensors are designed to detect specific analytes through changes in their optical properties.

The design of effective 9-iminofluorene-based probes hinges on modulating their electronic properties to achieve selective interaction with a target analyte. researchgate.net A primary strategy involves creating donor-π-acceptor systems that facilitate intramolecular charge transfer (ICT). oup.com By attaching electron-donating or electron-withdrawing groups to the fluorene or the imine substituent, the probe's absorption and emission wavelengths can be precisely controlled. oup.com